4-Amino-4'-methylbiphenyl-3-carbaldehyde
Overview
Description
4-Amino-4’-methylbiphenyl-3-carbaldehyde is a chemical compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . It is known as a versatile building block in organic chemistry.
Physical and Chemical Properties Analysis
The boiling point of 4-Amino-4’-methylbiphenyl-3-carbaldehyde is predicted to be 379.2±37.0 °C, and its density is predicted to be 1.142±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 0.44±0.10 .Scientific Research Applications
Synthetic Chemistry and Material Science
Building Blocks for Complex Molecules : Compounds like 4-oxoazetidine-2-carbaldehydes serve as protected α-amino aldehydes and masked β-amino acids. Their dual reactivity has been utilized in synthetic applications for preparing substances of biological interest, including α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).
Advanced Material Synthesis : The design and synthesis of new fluorescence probes with intramolecular charge transfer and aggregation-induced emission enhancement performances demonstrate the role of related carbaldehyde compounds in developing sensitive and selective sensors for biomolecules, highlighting their application potential in researching biological systems (Chu et al., 2019).
Biological Applications
Drug Discovery and Molecular Studies : Schiff-base ligands derived from reactions involving amino compounds and aldehydes, such as those related to 4-Amino-4'-methylbiphenyl-3-carbaldehyde, have been synthesized and studied for their DNA binding properties and potential as drug candidates. These studies underscore the compound's relevance in understanding molecular interactions and developing therapeutic agents (Kurt et al., 2020).
Antimicrobial Agents : Novel synthetic pathways to triazolyl pyrazole derivatives, potentially including structures related to this compound, have been explored for their antimicrobial properties. This research avenue is crucial for identifying new, effective compounds against resistant bacterial strains, contributing to the ongoing battle against infectious diseases (Bhat et al., 2016).
Properties
IUPAC Name |
2-amino-5-(4-methylphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-2-4-11(5-3-10)12-6-7-14(15)13(8-12)9-16/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWPMKVDRMTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.